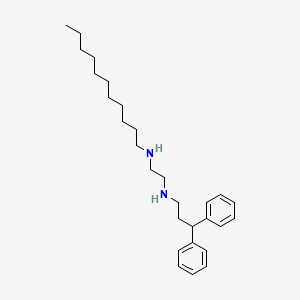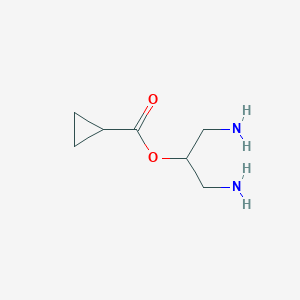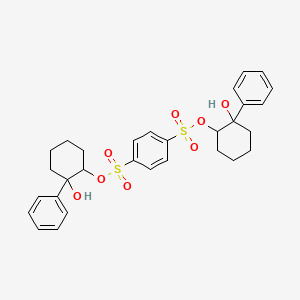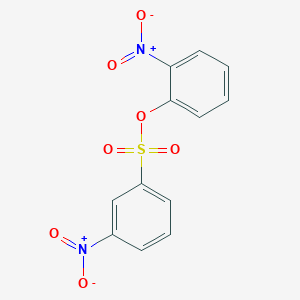
2-Nitrophenyl 3-nitrobenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitrophenyl 3-nitrobenzene-1-sulfonate is an organic compound that features both nitro and sulfonate functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenyl 3-nitrobenzene-1-sulfonate typically involves the sulfonation of nitrobenzene derivatives. One efficient method is the use of sulfur trioxide (SO3) as the sulfonating agent in a microreactor under solvent-free conditions. This method achieves high conversion rates and yields with minimal waste generation . Another method involves the catalytic sulfonation of nitrobenzene using sodium tungstate as a catalyst and sulfur trioxide as the sulfonating agent .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and high efficiency. The use of microreactors allows for precise control over reaction conditions, leading to safer and more efficient production processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitrophenyl 3-nitrobenzene-1-sulfonate can undergo various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with catalysts like palladium or platinum.
Nucleophiles: Alkoxides, amines, and other nucleophilic species.
Major Products Formed
Amines: Reduction of nitro groups leads to the formation of corresponding amines.
Substituted Aromatics: Nucleophilic substitution reactions yield various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Nitrophenyl 3-nitrobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Nitrophenyl 3-nitrobenzene-1-sulfonate involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s nitro and sulfonate groups make it highly reactive towards nucleophiles, allowing it to participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrobenzene: A simpler compound with a single nitro group attached to a benzene ring.
3-Nitrobenzenesulfonic Acid: Contains a nitro group and a sulfonic acid group on the benzene ring.
Eigenschaften
CAS-Nummer |
628729-86-2 |
|---|---|
Molekularformel |
C12H8N2O7S |
Molekulargewicht |
324.27 g/mol |
IUPAC-Name |
(2-nitrophenyl) 3-nitrobenzenesulfonate |
InChI |
InChI=1S/C12H8N2O7S/c15-13(16)9-4-3-5-10(8-9)22(19,20)21-12-7-2-1-6-11(12)14(17)18/h1-8H |
InChI-Schlüssel |
GRFIPXDYAGHADV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


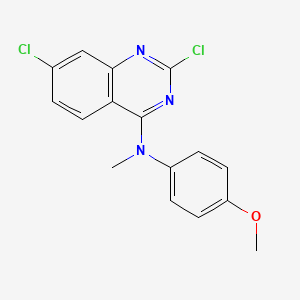

![2-[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]oxirane](/img/structure/B14211208.png)
![4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline](/img/structure/B14211214.png)

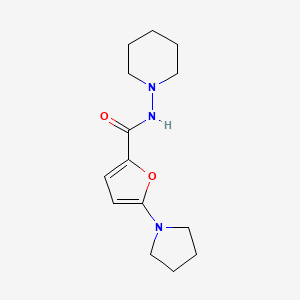
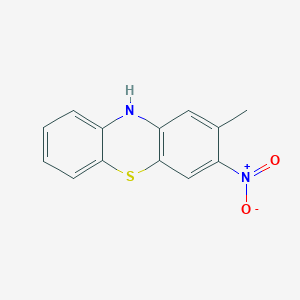
![1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole](/img/structure/B14211238.png)
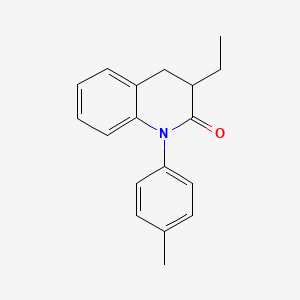
![2,2'-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde)](/img/structure/B14211261.png)

